![molecular formula C16H18N2O3S2 B5224839 N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B5224839.png)
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was developed by Abbott Laboratories and has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific proteins that are critical for their survival.
Wirkmechanismus
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide induces apoptosis in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins in the Bcl-2 family. The anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w, prevent apoptosis by binding to and inhibiting the pro-apoptotic proteins, such as Bax and Bak. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide binds to the BH3 binding groove of the anti-apoptotic proteins, preventing their interaction with the pro-apoptotic proteins and leading to activation of the apoptotic pathway.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to have minimal toxicity in normal cells. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has been found to be effective in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin, in inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide research. One area of focus is the development of more potent and selective inhibitors of the Bcl-2 family proteins. Another area of research is the identification of biomarkers that can predict response to N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide treatment. Additionally, there is interest in exploring the use of N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its effectiveness in cancer treatment.
Synthesemethoden
The synthesis of N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide involves multiple steps and requires specialized equipment and reagents. The first step involves the condensation of 4-aminobenzene sulfonamide with 3-bromothiophene in the presence of a palladium catalyst. This reaction produces the intermediate 4-(aminosulfonyl)benzyl)-3-bromothiophene, which is then reacted with 3-mercapto propionic acid in the presence of a base to yield N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by targeting specific proteins that are critical for their survival, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins are members of the B-cell lymphoma 2 (Bcl-2) family, which regulates apoptosis in cells. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide binds to the BH3 binding groove of these proteins, preventing their interaction with pro-apoptotic proteins and leading to activation of the apoptotic pathway.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-[(4-sulfamoylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c17-23(20,21)15-8-6-13(7-9-15)12-18-16(19)10-11-22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZZRVDDANIPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-(difluoromethoxy)benzyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5224767.png)
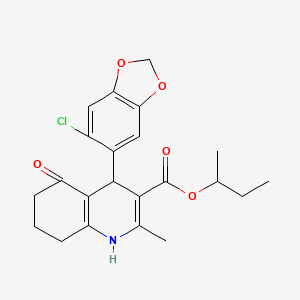
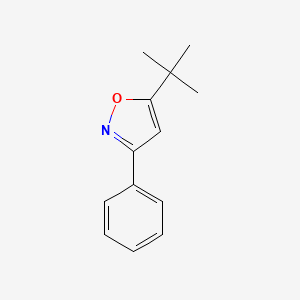
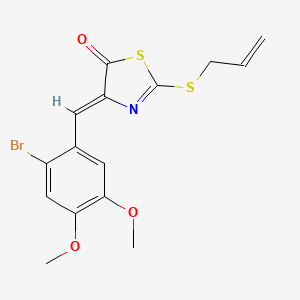
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5224796.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)
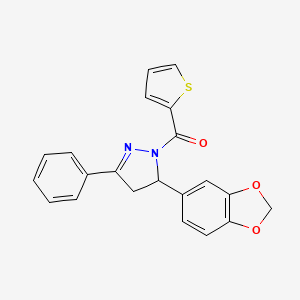
![N-allyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5224806.png)
![(2-chloro-4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5224809.png)
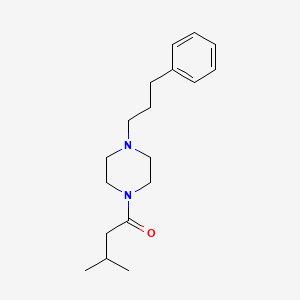
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5224833.png)
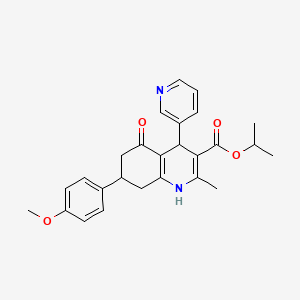
![ethyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5224845.png)
![N-(tert-butyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5224846.png)